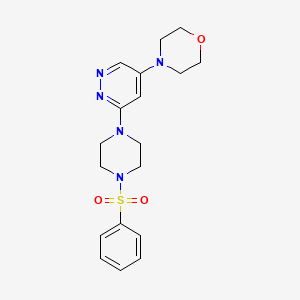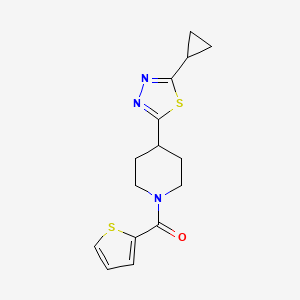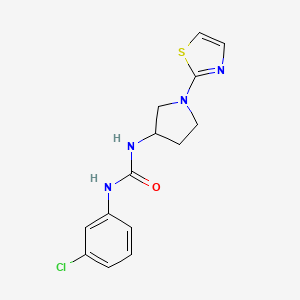![molecular formula C12H9N5O3S2 B2895609 3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-81-7](/img/structure/B2895609.png)
3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their diverse pharmacological activities, including cytotoxic activity . Triazolotriazines are another class of heterocyclic compounds that contain a triazole ring fused with a triazine ring . They also have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other sulfur-containing compounds . The synthesis of triazolotriazines is not well-documented, but it likely involves multi-step reactions involving triazole and triazine precursors .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles and triazolotriazines is defined by their heterocyclic rings. The ability of these compounds to form hydrogen bonds and make specific interactions with different target receptors is a key feature of their molecular structure .Chemical Reactions Analysis
1,3,4-Thiadiazoles can undergo a variety of chemical reactions due to the presence of reactive nitrogen and sulfur atoms in their ring structure . The chemical reactivity of triazolotriazines is less well-studied, but they likely also exhibit diverse reactivity due to their heterocyclic nature .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Larvicidal Activities A series of novel triazinone derivatives, including structures similar to 3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, have been synthesized and evaluated for their antimicrobial properties against bacterial and fungal pathogens, as well as for mosquito larvicidal activity. These derivatives have shown significant potential in inhibiting the growth of certain bacterial and fungal species, offering insights into their use in combating microbial infections and controlling mosquito populations, which are vectors for many diseases (Kumara et al., 2015).
Antitumor Activities Compounds with structures akin to this compound have also demonstrated promising antitumor activities. Certain synthesized thiadiazolotriazinones exhibited moderate growth inhibition against a panel of 60 tumor cell lines, suggesting their potential as therapeutic agents in cancer treatment (Holla et al., 1999).
Antioxidant and Anticancer Properties Another investigation into triazolo-thiadiazoles revealed that these compounds exhibit significant antioxidant properties and anticancer activity, specifically inducing growth inhibition followed by apoptosis in HepG2 cells, a human liver cancer cell line. This study underscores the potential of triazinone derivatives in the development of new antioxidant and anticancer therapies (Sunil et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a class to which this compound belongs, have the ability to disrupt processes related to dna replication .
Mode of Action
The compound interacts with its targets by inhibiting the replication of both bacterial and cancer cells
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication, given its ability to inhibit this process . The downstream effects of this disruption could include halted cell growth and proliferation, particularly in bacterial and cancer cells .
Pharmacokinetics
The compound’s molecular formula is c 12 h 9 n 5 o 3 s 2, and it has an average mass of 335362 Da . These properties may influence its pharmacokinetics, including its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include disruption of DNA replication processes, leading to inhibited growth and proliferation of bacterial and cancer cells .
Eigenschaften
IUPAC Name |
3-methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S2/c1-7-10(18)16-11(14-13-7)22-12(15-16)21-6-8-3-2-4-9(5-8)17(19)20/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDKIBDCCQZXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2895528.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)

![4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2895531.png)

![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)


![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)
![Methyl 4,5,6,7-tetrahydrothieno[3,2-b]pyridine-6-carboxylate;hydrochloride](/img/structure/B2895544.png)

![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2895547.png)
